1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine
Description
Properties
IUPAC Name |
1-(6-fluoro-1H-benzimidazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWZHYFMWUHJTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Reactions
The synthesis begins with 5-fluoro-2-nitroaniline (C₆H₅FN₂O₂), which undergoes alkylation with ethyl chloroacetate (C₄H₇ClO₂) in a nucleophilic substitution reaction. This step forms an intermediate ester-linked aniline derivative. Subsequent reduction of the nitro group to an amine using catalytic hydrogenation or sodium dithionite yields 4-fluoro-1,2-diaminobenzene .
Key Reaction:
Cyclocondensation and Ring Formation
Cyclization of the diamine intermediate is achieved under acidic conditions (e.g., HCl or polyphosphoric acid) or via thermal activation. The reaction with ethyl chloroacetate facilitates imidazole ring closure, forming the benzimidazole core with an ethyl ester substituent at the 2-position.
Optimization Insights:
Functionalization to Ethanamine
The ethyl ester group is hydrolyzed to a carboxylic acid using aqueous NaOH, followed by conversion to the primary amine via Hofmann rearrangement (Br₂/NaOH) or Curtius reaction (acyl azide decomposition).
Example Pathway:
Reaction Optimization and Conditions
Catalytic and Solvent Effects
Challenges and By-Products
-
Regioselectivity : Unsymmetrical diamines (e.g., 4-fluoro-1,2-diaminobenzene) may yield isomer mixtures, requiring chromatographic separation.
-
By-Products : Unidentified side-products form with methoxy or allyl substituents, reducing yields to 51–57%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Antiparasitic Applications
Human African Trypanosomiasis (HAT) :
Recent studies have identified 1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine as a promising candidate for treating HAT, caused by Trypanosoma brucei. The compound was optimized through structure-guided design to enhance its inhibitory effects on the methionyl-tRNA synthetase enzyme of T. brucei, which is crucial for protein synthesis in the parasite. In vitro assays demonstrated that derivatives of this compound exhibited low toxicity to mammalian cells while effectively inhibiting parasite growth, with EC50 values as low as 22 nM for the most potent derivatives .
Mechanism of Action :
The benzimidazole moiety of the compound is believed to interact with the enzyme's auxiliary pocket, enhancing binding affinity and specificity. The structural modifications made to the compound led to improved potency against T. brucei, showcasing the importance of chemical optimization in drug design .
Cancer Research
Antitumor Activity :
The compound has also been evaluated for its anticancer properties. Initial studies suggest that it may inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and survival. For instance, compounds with similar structures have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
Case Study - Structure-Activity Relationship (SAR) :
A detailed SAR analysis revealed that substitutions on the benzimidazole ring significantly impact the compound's activity against cancer cell lines. For example, introducing a chloro group at the C-5 position enhanced anticancer activity compared to unsubstituted analogs. This finding emphasizes the necessity of understanding molecular interactions when developing effective anticancer agents .
Synthesis and Characterization
The synthesis of this compound involves several steps, including amide formation and cyclization reactions. The following table summarizes key synthetic routes and yields:
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Amide Formation | Aryl diamine with carboxylic acid | 19% |
| 2 | Cyclization | Acetic acid treatment | Variable |
| 3 | Nucleophilic Substitution | Reaction with bromo compounds | Variable |
Mechanism of Action
The mechanism of action of 1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The presence of the fluorine atom enhances its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine are influenced by its structural features. Below is a detailed comparison with analogous benzimidazole derivatives:
Structural Analogues and Substitution Effects
Key Observations :
- Fluorine Impact: The 5-fluoro substitution in the target compound improves cellular potency (e.g., IC50 = 0.003 μM in HeLa cells) compared to non-fluorinated analogues like 2-(1H-benzo[d]imidazol-2-yl)ethanamine . Fluorine’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets.
- N-Substitution : Methylation at the 1-position (e.g., 2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanamine) increases metabolic stability by reducing oxidative degradation but may diminish target affinity .
- Hybrid Structures: Fusion with pyrrolidinone (as in ) introduces polar groups, improving solubility but increasing molecular weight, which may affect bioavailability .
Key Observations :
- The target compound’s synthesis is moderately efficient (~60% yield) but requires careful handling of fluorinated precursors .
- Copper-catalyzed methods (e.g., ) offer regioselectivity but demand precise reaction conditions .
Pharmacological and Physicochemical Properties
Key Observations :
- The target compound’s fluorine atom balances lipophilicity (LogP = 1.8) and cellular potency, whereas non-fluorinated analogues exhibit lower activity .
- Pyrrolidinone-fused derivatives show extended metabolic stability (t1/2 = 4.5 h) due to reduced cytochrome P450 interactions .
Biological Activity
1-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of a fluorine atom enhances its chemical stability and biological efficacy, making it a compound of significant interest for various therapeutic applications.
This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a fluorine atom and an ethanamine group. The molecular formula is C9H10FN2, and it exhibits properties typical of benzimidazole derivatives, including potential antimicrobial, antiviral, and anticancer activities.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes and receptors, leading to significant biological effects. For instance, studies indicate that benzimidazole derivatives can act as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation and cancer progression .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
Case Study 1: Antitumor Efficacy
A study highlighted the antitumor activity of a benzimidazole analogue containing the this compound moiety. This compound showed IC50 values in the low nanomolar range against IDO1, suggesting a strong potential for enhancing immunotherapy efficacy in cancer treatment .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of this compound on monoamine oxidase B (MAO-B). The results indicated that modifications in the benzimidazole structure could lead to enhanced selectivity and potency against this enzyme, which is crucial for neurodegenerative disease treatments .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the benzimidazole framework can significantly impact biological activity. For example, the introduction of different substituents at specific positions on the benzimidazole ring can enhance enzyme inhibition and improve pharmacokinetic properties .
Q & A
Q. What are the recommended synthetic routes for 1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine?
- Methodological Answer : The synthesis typically involves a multi-step approach starting with functionalization of the benzimidazole core. A common strategy includes:
Cyclization : Reacting 4-fluoro-1,2-diaminobenzene with α-ketoesters or nitriles under acidic conditions to form the 5-fluoro-benzimidazole scaffold .
Amine Introduction : Coupling the benzimidazole intermediate with ethylamine derivatives via reductive amination or nucleophilic substitution. For example, reacting 2-chloroethylamine with the imidazole nitrogen under basic conditions (e.g., K₂CO₃ in DMF) .
- Key Considerations : Optimize reaction temperature (80–120°C) and solvent polarity to minimize side products. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical for isolating the final product .
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the ethanamine side chain (δ ~3.2 ppm for CH₂NH₂) and fluorine substitution (¹⁹F NMR, δ ~-120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calc. for C₉H₁₀FN₃: 179.083 g/mol) and isotopic patterns.
- X-ray Crystallography : For definitive structural confirmation, grow single crystals in ethanol/water mixtures and analyze diffraction patterns .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. What strategies are effective in optimizing the compound’s binding affinity for kinase targets (e.g., EGFR)?
- Methodological Answer :
- Substituent Variation : Systematically modify the ethanamine side chain (e.g., alkylation, aryl substitution) and evaluate binding using in-silico docking (AutoDock Vina) and molecular dynamics simulations . For example, bulky substituents at the imidazole 1-position may enhance hydrophobic interactions with kinase pockets .
- Bioisosteric Replacement : Replace the fluorine atom with other electron-withdrawing groups (e.g., Cl, CF₃) and assess IC₅₀ shifts in enzymatic assays (e.g., EGFR inhibition) .
- Data Integration : Cross-reference crystallographic data of similar benzimidazole-kinase complexes (e.g., PDB ID: 4HJO) to identify key binding motifs .
Q. How can discrepancies in reported IC₅₀ values across studies be resolved?
- Methodological Answer :
- Assay Standardization : Control variables such as ATP concentration (fixed at 10 µM for kinase assays), pH (7.4), and temperature (37°C). Use validated cell lines (e.g., A549 for cytotoxicity) .
- Structural Validation : Confirm batch-to-batch consistency via NMR and HPLC. Impurities as low as 5% can skew IC₅₀ results .
- Meta-Analysis : Compare data from studies using identical substituents (e.g., R1 = -H vs. -CH₃ in Table 1 of ). Statistical tools (e.g., ANOVA) can identify significant outliers.
Q. What computational methods are most reliable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or QikProp to estimate logP (optimal range: 1–3), aqueous solubility (LogS > -4), and blood-brain barrier permeability .
- CYP450 Inhibition : Run molecular docking against CYP3A4 and CYP2D6 isoforms (PDB IDs: 4D75, 5TFT) to assess metabolic stability .
- Toxicity Profiling : Apply Derek Nexus or ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., aromatic amines) .
Q. How can researchers design analogs to improve metabolic stability without compromising activity?
- Methodological Answer :
- Metabolic Soft Spot Analysis : Incubate the compound with liver microsomes (human or rat) and identify degradation products via LC-MS. Common sites include the ethanamine side chain (oxidative deamination) .
- Stabilization Strategies :
- Introduce deuterium at labile C-H bonds (e.g., CH₂NH₂ → CD₂NH₂) to slow oxidation.
- Replace the primary amine with a tertiary amine (e.g., N,N-dimethyl) to reduce CYP-mediated metabolism .
- In Vivo Validation : Use pharmacokinetic studies in rodent models to compare half-life (t₁/₂) and AUC of analogs .
Data Contradiction & Validation
Q. How should conflicting data on the compound’s antimicrobial efficacy be addressed?
- Methodological Answer :
- Strain-Specific Variability : Test against standardized panels (e.g., ATCC strains for E. coli and S. aureus) under CLSI guidelines. Minimum inhibitory concentration (MIC) assays should use Mueller-Hinton broth with 48-hour incubation .
- Mechanistic Studies : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Combine with transcriptomics to identify target pathways (e.g., folate biosynthesis) .
- Control for Efflux Pumps : Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate intrinsic activity .
Structural & Functional Insights
Q. What experimental and computational tools best elucidate the compound’s 3D conformation in solution?
- Methodological Answer :
- NOESY NMR : Detect through-space interactions between the fluorine atom and adjacent protons to confirm planar benzimidazole geometry .
- DFT Calculations : Optimize the structure at the B3LYP/6-31G(d) level to predict bond angles and electrostatic potential surfaces .
- Molecular Dynamics : Simulate solvation in explicit water (TIP3P model) to assess flexibility of the ethanamine side chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
